Product packaging for 3,6-Dithiaoctane(Cat. No.:CAS No. 5395-75-5)

3,6-Dithiaoctane

Cat. No.: B1346781
CAS No.: 5395-75-5
M. Wt: 150.3 g/mol
InChI Key: DCXDVGKTBDNYRX-UHFFFAOYSA-N
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Description

3,6-Dithiaoctane is a key organic compound featuring a sulfide-rich backbone that serves as a fundamental building block for the synthesis of sophisticated flexible ligands in coordination chemistry. The most prominent derivative is 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), a versatile N2S2-donor ligand known for its high flexibility and ability to adapt to various metal geometries . These ligands form stable complexes with a range of metal ions, including Cobalt (Co(II)) and Copper (Cu(II)) . In research, these metal complexes have significant applications in the development of biomimetic systems and homogeneous catalysis . The this compound structure is also utilized in polymer science; for instance, the sulfur-rich polymer poly(3,6-dioxa-1,8-octane-dithiol) (PSDODT), synthesized via inverse vulcanization, shows promise as a cathode material to address challenges like the polysulfide shuttle effect in lithium-sulfur batteries . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S2 B1346781 3,6-Dithiaoctane CAS No. 5395-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(ethylsulfanyl)ethane
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InChI

InChI=1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
Source PubChem
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InChI Key

DCXDVGKTBDNYRX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14S2
Source PubChem
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DSSTOX Substance ID

DTXSID0022226
Record name 3,6-Dithiaoctane
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Molecular Weight

150.3 g/mol
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CAS No.

5395-75-5
Record name 1,2-Bis(ethylthio)ethane
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Synthetic Methodologies and Reaction Pathways of 3,6 Dithiaoctane and Its Derivatives

Established Synthetic Routes for 3,6-Dithiaoctane

A primary method for synthesizing this compound involves the alkylation of a dithiol. One common approach is the reaction of 1,2-ethanedithiol (B43112) with two equivalents of an ethyl halide, such as ethyl bromide, in the presence of a base. The base deprotonates the thiol groups, forming a more nucleophilic thiolate that readily reacts with the ethyl halide.

Another variation of this alkylation strategy employs sodium ethoxide and 1,2-dibromoethane (B42909).

Thioetherification provides a versatile route to this compound and its analogs. These methods often involve the reaction of a dithiol with an appropriate electrophile. For instance, the synthesis of 3,6-dithia-1,8-octanediol, a derivative of this compound, is achieved by reacting 1,2-ethanedithiol (also known as dithioglycol) with ethylene (B1197577) chlorohydrin in the presence of a base like sodium methoxide (B1231860). prepchem.com In this reaction, the dithioglycol is deprotonated by the base, and the resulting thiolate attacks the ethylene chlorohydrin, displacing the chloride and forming the thioether linkage. prepchem.com This process occurs at both ends of the dithiol to yield the final diol product. prepchem.com

ReactantsReagentsProductYieldMelting Point
Dithioglycol, Ethylene chlorohydrinSodium methoxide, Methanol (B129727)3,6-Dithia-1,8-octanediol25 g65°C

Table 1. Synthesis of 3,6-Dithia-1,8-octanediol. prepchem.com

This thioetherification approach is adaptable for creating a variety of this compound-based structures by choosing different starting dithiols and electrophiles.

The this compound scaffold can be functionalized to create ligands with specific coordination properties.

The ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (B1330504) (pdto) is a well-established tetradentate ligand in coordination chemistry. acs.orgrsc.org Its synthesis is based on the method developed by Goodwin and Lions. acs.orgscielo.org.mx This ligand exhibits significant flexibility, allowing it to adapt to the preferred geometry of the central metal atom. acs.orgresearchgate.net

The synthesis involves the reaction of 2-(2-chloroethyl)pyridine (B91823) with the disodium (B8443419) salt of 1,2-ethanedithiol. The reaction is typically carried out in a suitable solvent, and upon completion, the product can be isolated and purified. The pdto ligand has been extensively used in the synthesis of various metal complexes, including those with ruthenium(II) and nickel(II). acs.orgnih.gov

Starting MaterialsProductYield
2-(2-Chloroethyl)pyridine, 1,2-Ethanedithiol1,8-Bis(2-pyridyl)-3,6-dithiaoctane (pdto)70%

Table 2. Synthesis of 1,8-Bis(2-pyridyl)-3,6-dithiaoctane (pdto). acs.orgscielo.org.mx

The ligand 1,8-diamino-3,6-dithiaoctane, often abbreviated as "eee," is a flexible linear tetradentate ligand with the skeletal structure NH2CH2CH2-S-CH2-CH2-S-CH2CH2NH2. acs.org The synthesis of this ligand has been a subject of interest due to the stereospecificity it imparts in metal complexes, exclusively forming the cis-β isomer with cobalt(III). tandfonline.com

The preparation of "eee" can be achieved through various methods, one of which involves the reaction of 1,2-ethanedithiol with 2-bromoethylamine (B90993) hydrobromide in the presence of a base. An alternative preparative method involves the reaction of 1,2-dibromoethane with the appropriate amine in a sodium ethoxide solution. acs.org The resulting ligand has been used to prepare a series of new cobalt(III) complexes. acs.orgacs.org

ReactantsProduct
1,2-Ethanedithiol, 2-Bromoethylamine hydrobromide1,8-Diamino-3,6-dithiaoctane (eee)
1,2-Dibromoethane, Amine1,8-Diamino-3,6-dithiaoctane (eee)

Table 3. Synthetic approaches to 1,8-Diamino-3,6-dithiaoctane (eee). acs.org

Synthesis of Functionalized this compound Derivatives

Synthesis of this compound-1,8-diol and its Derivatives

The synthesis of this compound-1,8-diol and its subsequent derivatives is a foundational step for creating more complex ligands and materials. A common and effective method for synthesizing this compound-1,8-diol involves the reaction of 1,2-ethanedithiol with 2-chloroethanol. rsc.org This reaction typically yields the desired diol, which can then be further modified. For instance, a reported synthesis of this compound-1,8-diol starts with dithioglycol, which is treated with sodium methoxide in a methanol solution, followed by the dropwise addition of ethylene chlorohydrin. prepchem.com This process results in the formation of white crystals of this compound-1,8-diol with a melting point of 65°C. prepchem.com

Once synthesized, this compound-1,8-diol can be converted into various derivatives. A key derivative, this compound-1,8-dimesylate, is prepared by reacting the diol with methanesulfonyl chloride in the presence of pyridine (B92270). rsc.org This reaction yields a pale yellow oil that solidifies upon standing. rsc.org This dimesylate is a versatile intermediate for further synthetic transformations.

Another important derivative is this compound-1,8-dithiol. This compound can be prepared from the corresponding diol through established literature procedures. rsc.org The dithiol can then be used to synthesize longer-chain thioether diols, such as 3,6,9,12-tetrathiatetradecane-1,14-diol, by reacting it with 2-chloroethanol. rsc.org

The table below summarizes the synthesis of this compound-1,8-diol and a key derivative.

ProductStarting MaterialsReagentsYieldReference
This compound-1,8-diolDithioglycol, Ethylene chlorohydrinSodium methoxide, Methanol25 g prepchem.com
This compound-1,8-dimesylateThis compound-1,8-diol, Methanesulfonyl chloridePyridine70% rsc.org
Synthesis of 1,8-Bis(salicylideneamino)-3,6-dithiaoctane (H2L1)

The hexadentate Schiff base ligand 1,8-bis(salicylideneamino)-3,6-dithiaoctane, often abbreviated as H2L1, is synthesized through a multi-step process. tandfonline.com The synthesis involves the condensation of a diamine precursor with salicylaldehyde (B1680747). The preparation of the necessary diamine, 1,8-diamino-3,6-dithiaoctane, is a crucial first step. H2L1 has been utilized in the synthesis of various metal complexes, particularly with zinc(II). tandfonline.comresearchgate.net The synthesis of zinc(II) complexes of H2L1 involves reacting the ligand with a zinc(II) salt, such as zinc(II) perchlorate (B79767) hexahydrate, in a suitable solvent like methanol or ethanol. tandfonline.com The reaction mixture is typically refluxed, and upon cooling, crystals of the complex can be obtained. tandfonline.com

The synthesis of H2L1 and its subsequent complexation with zinc(II) can be summarized as follows:

ProductStarting MaterialsReaction TypeReference
1,8-Bis(salicylideneamino)-3,6-dithiaoctane (H2L1)1,8-Diamino-3,6-dithiaoctane, SalicylaldehydeSchiff base condensation tandfonline.com
[Zn(HL1)]ClO4H2L1, Zinc(II) perchlorate hexahydrateComplexation tandfonline.com
[Zn(L1)]H2L1, Zinc(II) perchlorate hexahydrateComplexation with deprotonation tandfonline.com

Reaction Mechanisms and Mechanistic Investigations Involving this compound

Understanding the reaction mechanisms of this compound and its metal complexes is crucial for controlling their reactivity and designing new catalytic systems.

Ligand Substitution Mechanisms in Metal Complexes of this compound

Ligand substitution reactions in metal complexes are fundamental processes in coordination chemistry. cbspd.com These reactions involve the replacement of one ligand by another. cbspd.com For octahedral complexes, which are commonly formed by this compound, dissociative mechanisms are generally more likely than associative ones. libretexts.org In a dissociative pathway, the departing ligand leaves in a slow step, generating a five-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.orglibretexts.org

The rate of ligand substitution can be influenced by several factors, including the nature of the metal ion, the spectator ligands, and the entering and leaving groups. For instance, the kinetics of substitution reactions of (this compound)tetracarbonylchromium(0) with phosphites have been studied to elucidate the underlying mechanism. acs.org The stability of the intermediate and the transition state plays a significant role in determining the reaction pathway. The Crystal Field Stabilization Energy (CFSE) can also predict the lability of complexes, with ions having zero CFSE generally exhibiting fast exchange rates. libretexts.org

Ring-Opening Mechanisms in Reactions of this compound Complexes

In some reactions involving chelating ligands like this compound, a ring-opening mechanism can occur. This is particularly relevant in substitution reactions of metal carbonyl complexes. Direct evidence for a ring-opening mechanism has been found in the substitution reactions of related dithianonane complexes. acs.org This mechanism involves the dissociation of one of the sulfur donor atoms from the metal center, opening the chelate ring and creating a vacant coordination site for the incoming ligand. The subsequent steps can involve either the re-chelation of the original ligand or its complete replacement.

Studies on the reactions of Group VIb metal carbonyl derivatives of a related ligand, 2,2,7,7-tetramethyl-3,6-dithiaoctane, have provided further insights into these ring-opening processes. acs.org The steric bulk of the ligands can significantly influence the favorability of dissociation and ring-opening. libretexts.org

Green Chemistry Approaches in the Synthesis of this compound Analogues

While specific green chemistry approaches for the synthesis of this compound itself are not extensively detailed in the provided results, the principles of green chemistry are being applied to the synthesis of analogous compounds, particularly those involving dithiols. A notable example is the investigation into the mechanism of Radical Ring-opening Redox Polymerization (R3P) of 3,6-dioxa-1,8-octanedithiol (B88884) (DODT), a structural analogue of a this compound derivative. mdpi.com

This process uses dilute hydrogen peroxide as an oxidant and triethylamine (B128534) as a base, which are considered more environmentally benign reagents. mdpi.com The polymerization can be carried out in an aqueous medium, reducing the need for volatile organic solvents. The mechanism involves the ionization of the dithiol by the base, its transfer to the aqueous phase, and subsequent radical polymerization initiated by the oxidant. mdpi.com This approach highlights a move towards more sustainable synthetic methods for producing polymers from dithiol precursors.

Coordination Chemistry of 3,6 Dithiaoctane and Its Ligand Derivatives

Coordination Modes and Geometries of 3,6-Dithiaoctane Ligands

The coordination behavior of ligands derived from this compound is rich and varied, encompassing tetradentate chelation, the formation of macrocyclic complexes, and bridging between metal centers.

Ligands incorporating the this compound framework and two nitrogen donor atoms, often from pyridyl or benzimidazolyl groups, are classic examples of tetradentate N2S2 donors. scielo.org.mxlookchem.com The open-chain and flexible nature of these ligands allows them to adapt to the preferred coordination geometry of the central metal ion. researchgate.net For instance, 1,8-bis(2-pyridyl)-3,6-dithiaoctane (B1330504) (pdto) is a well-studied ligand that demonstrates this adaptability. researchgate.netredalyc.org In copper(II) complexes, pdto can enforce different geometries depending on the counter-ion and solvent conditions. For example, [Cu(pdto)]PF6 exhibits a tetrahedral geometry, while Cu(pdto)(H2O)2 and [Cu(pdto)(ClO4)]ClO4 adopt a square-based pyramidal geometry. researchgate.net Similarly, nickel(II) complexes with pdto can be found in octahedral, square-planar, and five-coordinate environments. researchgate.netmst.edu The ligand typically folds around the metal ion, with the two sulfur atoms and two nitrogen atoms occupying the coordination sphere. mst.edu In pseudooctahedral complexes like [Ni(pdto)(H2O)2]2+, the pdto ligand folds so that the two water molecules are cis to each other in a plane with the two sulfur atoms, while the pyridyl nitrogen atoms are mutually trans. mst.educapes.gov.br

The steric and electronic properties of the terminal nitrogen-containing groups also influence the coordination geometry. For example, replacing the pyridyl groups with bulkier benzimidazole (B57391) moieties in the ligand 1,8-bis(benzimidazol-2-yl)-3,6-dithiaoctane leads to a trigonal bipyramidal geometry in the [Cu(L)(NO3)]+ complex, where L represents the N2S2 ligand. lookchem.com This is in contrast to the square pyramidal structure observed for the analogous pyridyl-containing complex, [Cu(pdto)(ClO4)]+. lookchem.com

The principle of chelation, where a multidentate ligand binds to a central metal ion to form a ring structure, is fundamental to the coordination chemistry of this compound derivatives. libretexts.org The stability of these complexes is enhanced by the chelate effect, which is an entropic-driven preference for the formation of chelated complexes over their non-chelated counterparts. libretexts.org

Derivatives of this compound can also be incorporated into macrocyclic structures. These macrocyclic ligands can be synthesized through template reactions, where a metal ion directs the condensation of precursor molecules. For example, the reaction of 2,6-diacetylpyridine (B75352) with 1,8-diamino-3,6-dithiaoctane in the presence of silver(I) ions yields a 15-membered macrocyclic ligand with an N3S2 donor set. tandfonline.comtandfonline.com The resulting complex, [AgL1]+, can then be used to synthesize other metal complexes, such as the copper(II) complex CuL12, via metal exchange. tandfonline.comtandfonline.com The geometry of such macrocyclic complexes is dictated by the size of the macrocyclic cavity and the electronic preferences of the metal ion. In CuL12, the copper(II) ion adopts a trigonal bipyramidal geometry, with the pyridinyl nitrogen and the two sulfur donors in the equatorial plane and the two imine nitrogen donors in the axial positions. tandfonline.comtandfonline.com

While chelation is the most common coordination mode for this compound and its derivatives, bridging coordination, where the ligand links two or more metal centers, is also possible. libretexts.orglibretexts.org This can lead to the formation of polynuclear complexes or coordination polymers.

An analogue of this compound, 1,8-bis(2'-pyridyl)-3,6-dithiaoctane (pdto), has been shown to act as a bridging ligand in a Co(II) tetrahedral complex, which was the first example of a bridge mono-coordination mode for this ligand. researchgate.net In another instance, the reaction of quadruply bonded dirhenium complexes, (n-Bu4N)2Re2X8 (where X = Cl, Br), with excess this compound (dto) resulted in compounds where the dto ligand chelates to one rhenium atom while the halide ligands are distributed between the two rhenium atoms, effectively bridging them in an unsymmetrical fashion. researchgate.net

Furthermore, in the solid state, this compound can link [Re2(NCS)8]2- units into chains, with each sulfur atom of the dto molecule weakly coordinating to the axial sites of rhenium atoms in different anions. researchgate.net This demonstrates the versatility of the this compound backbone to adopt different coordination modes, including acting as a bridging ligand to form extended structures.

Chelation and Macrocyclic Complex Formation with this compound Derivatives

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. tandfonline.com The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

A number of copper(II) complexes with the tetradentate N2S2 ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) have been synthesized and characterized. tandfonline.com The general formulation for these complexes is often [Cu(pdto)X2] or [Cu(pdto)X]Y, where X and Y are coordinating or non-coordinating anions, respectively. tandfonline.comrsc.org

The synthesis of Cu(pdto)(H2O)2 involves reacting pdto with Cu(NO3)2·2.5H2O in anhydrous methanol (B129727), followed by the addition of a saturated solution of NH4PF6. scielo.org.mx The resulting deep blue solution yields the desired complex. scielo.org.mx X-ray crystallographic analysis of related structures, such as Cu(pdto)(H2O)2·CH3CN, reveals a distorted square-pyramidal coordination geometry for the Cu(II) ion. researchgate.net In this structure, the basal plane is formed by the two nitrogen and two sulfur atoms of the pdto ligand, with a water molecule occupying the apical position. researchgate.net

The electronic spectra of these copper(II) complexes typically show d-d transitions in the visible region, which are responsible for their characteristic colors. The flexibility of the pdto ligand allows for different coordination geometries, which can be influenced by the counter-anion. For example, complexes with the general formula Cu(pdto)X2 have been prepared with various anions like Cl-, Br-, NO3-, and ClO4-. tandfonline.com

Table 1: Selected Crystallographic Data for a Copper(II)-pdto Complex

Parameter Cu(pdto)(H₂O)₂·CH₃CN researchgate.net
Chemical Formula C₁₇H₂₃CuN₅O₇S₂
Crystal System Monoclinic
Space Group P2₁/c
Coordination Geometry Distorted Square-Pyramidal
Apical Position Water molecule

| Basal Plane Donors | 2 N atoms, 2 S atoms (from pdto) |

This table presents data for a representative copper(II) complex to illustrate the typical coordination environment. Specific bond lengths and angles can be found in the cited literature.

Nickel(II) complexes with 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) have been extensively studied, revealing a rich variety of coordination geometries and electronic properties. researchgate.netresearchgate.net The synthesis of these complexes typically involves the reaction of a nickel(II) salt with the pdto ligand. researchgate.net

For example, the reaction of Ni(H2O)62 with pdto yields a blue powder with the empirical formula C20H26N4S2B2F8Ni. scielo.org.mx Spectroscopic data, including IR and diffuse reflectance spectra, suggest an octahedral geometry for this Ni(II) complex, formulated as [Ni(pdto)(CH3CN)2]2+. scielo.org.mxredalyc.org The complex Ni(pdto)(H2O)22 has been characterized by X-ray crystallography, confirming a pseudooctahedral structure. mst.educapes.gov.br In this complex, the pdto ligand is folded around the Ni(II) ion, with the two water ligands in a cis arrangement within the O2S2 plane, and the two pyridyl groups are mutually trans. mst.educapes.gov.br

The versatility of the pdto ligand is further demonstrated by the isolation of a square-planar, diamagnetic complex, Ni(pdto)2. researchgate.net Additionally, five-coordinate species such as [Ni(pdto)ClO4]ClO4 can be formed, for instance, through a solid-state reaction of the octahedral diaqua complex upon exposure to near-infrared radiation. researchgate.net The electrochemical behavior of Ni(II)-pdto complexes has also been investigated, showing consecutive one-electron transfer processes corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) redox couples. scielo.org.mxresearchgate.net

Table 2: Crystallographic Data for Ni(pdto)(OH₂)₂₂

Parameter Value mst.educapes.gov.br
Chemical Formula C₁₆H₂₄Cl₂N₂NiO₁₀S₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.677(5)
b (Å) 13.255(2)
c (Å) 15.804(4)
β (°) 107.45(3)
Z 4

| Coordination Geometry | Pseudooctahedral |

This table provides the unit cell parameters and other crystallographic information for a key nickel(II)-pdto complex.

Ruthenium(II) Complexes with 1,8-Bis(2-pyridyl)-3,6-dithiaoctane (pdto)

The tetradentate ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), with an N2S2 donor set, readily forms complexes with ruthenium(II). The reaction of [RuCl2(PPh3)3] with pdto yields [Ru(pdto)(PPh3)Cl]Cl. acs.orgnih.gov In acetonitrile (B52724) solution, this complex undergoes substitution of both the chloride and triphenylphosphine (B44618) ligands with two solvent molecules, forming [Ru(pdto)(CH3CN)2]Cl2. acs.orgnih.gov

Another synthetic route involves the use of di-μ-chloro dimers. The tetradentate ligand pdto reacts with Ru(II) to form the dimeric complex [Ru(pdto)(μ-Cl)]2(ClO4)2. rsc.org This dimer features two octahedrally coordinated ruthenium centers bridged by two chloride ions. The pdto ligand folds around each Ru(II) ion in a "cis-α" configuration. rsc.org These dimeric complexes can undergo facile symmetrical bridge cleavage reactions with diimine ligands like 2,2'-bipyridine (B1663995) (bpy) to form six-coordinate monomeric complexes such as Ru(pdto)(bpy)2. rsc.org In these complexes, the ruthenium atom exhibits a distorted octahedral coordination geometry. rsc.org

Electrochemical studies on these complexes reveal a reversible Ru(II)/Ru(III) oxidation process. nih.gov The redox potentials are influenced by the nature of the other ligands present in the coordination sphere. nih.gov

Rhenium Complexes with this compound (dto)

The reactions of quadruply bonded dirhenium complexes, such as (n-Bu4N)2Re2X8 (where X = Cl, Br), with an excess of this compound (dto) under forcing conditions lead to the formation of dirhenium(III) compounds Re2Cl5(dto)2 and Re2Br5(dto)2. researchgate.net These complexes possess Re-Re triple bonds. researchgate.net X-ray crystallographic studies show a staggered, unsymmetrical molecular geometry where both dto ligands chelate to the same rhenium atom. researchgate.net

Under milder conditions, dto can displace a single chloride ligand from [Re2Cl8]2- to produce the [Re2Cl7(dto)]- anion. researchgate.net This complex is an air-stable intermediate in the formation of the triply bonded Re2Cl5(dto)2. researchgate.net The reaction of (n-Bu4N)2Re2(NCS)8 with dto results in the formation of (n-Bu4N)2Re2(NCS)8·dto, where the dto molecule links the [Re2(NCS)8]2- units into chains. researchgate.net

Cobalt(III) Complexes with 1,8-Diamino-3,6-dithiaoctane (eee)

The quadridentate ligand 1,8-diamino-3,6-dithiaoctane (eee), with an NSSN donor sequence, forms monomeric octahedral complexes with cobalt(III). While three geometric isomers are theoretically possible, the presence of the thioether donors leads to the exclusive formation of the symmetrical cis isomer, where the primary amine groups are coordinated trans to each other. tandfonline.comresearchgate.netacs.org A variety of complex cations have been prepared and characterized, including [Co(eee)Cl2]+, [Co(eee)CO3]+, and [Co(eee)(NO2)2]+. researchgate.netacs.org

The synthesis of mixed-ligand complexes has also been explored. For instance, [Co(eee)(bipy)]Cl3 and [Co(eee)(phen)]Cl3 have been synthesized from [Co(eee)Cl2]Cl and the respective bidentate aromatic ligands, 2,2'-bipyridine or 1,10-phenanthroline. tandfonline.comtandfonline.com Two-dimensional NMR spectroscopy has been instrumental in characterizing these complexes, allowing for the assignment of proton and carbon signals and the determination of the relative spatial orientations of the protons. tandfonline.comresearchgate.net

Zinc(II) Complexes with 1,8-Bis(salicylideneamino)-3,6-dithiaoctane (H2L1)

Two series of zinc(II) complexes with the hexadentate Schiff base ligand 1,8-bis(salicylideneamino)-3,6-dithiaoctane (H2L1) have been synthesized. researchgate.nettandfonline.comreading.ac.ukresearchgate.net By varying the chemical environment, both a protonated and a deprotonated form of the ligand can be coordinated to the zinc(II) center, yielding complexes formulated as [Zn(HL1)]ClO4 and [Zn(L1)], respectively. researchgate.nettandfonline.com The Schiff base ligand is prepared by the condensation of salicylaldehyde (B1680747) with 1,8-diamino-3,6-dithiaoctane. tandfonline.com In the complex [Zn(HL1)]ClO4, the zinc(II) ion is in a distorted octahedral environment with a ZnO2N2S2 chromophore. researchgate.nettandfonline.com

Chromium(0) Complexes with this compound

Chromium(0) carbonyl complexes containing this compound have been prepared. The reaction of chromium hexacarbonyl with the dithioether ligand can lead to the formation of tetracarbonyl(this compound)chromium(0). thieme-connect.desemanticscholar.org These complexes are typically synthesized by the reaction of [Cr(CO)5(THF)] or by photochemical substitution of a carbonyl group in Cr(CO)6. The coordination of the dithioether ligand to the chromium center results in a distorted octahedral geometry.

Spectroscopic and Structural Elucidation of this compound Metal Complexes

NMR Spectroscopy in the Characterization of this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the structural and dynamic properties of this compound (dto) complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the coordination environment and the conformation of the ligand upon complexation.

In cobalt(III) complexes with the N₂S₂ donor ligand 1,8-diamino-3,6-dithiaoctane (a derivative of dto), two-dimensional NMR techniques have been instrumental. tandfonline.comtandfonline.com For instance, in complexes like [Co(eee)(bipy)]³⁺ and [Co(eee)(phen)]³⁺ (where eee is 1,8-diamino-3,6-dithiaoctane), the introduction of bidentate aromatic ligands (2,2'-bipyridine and 1,10-phenanthroline) results in a wider spectral dispersion of the ¹H resonances compared to simpler complexes. tandfonline.com This allows for the resolution and assignment of individual proton signals, including the four distinct multiplets for the terminal ethylene (B1197577) linkage protons, revealing their relative spatial orientations. tandfonline.com The restricted rotation around the C-C bonds upon coordination contributes to the complexity of the ¹H spectra. tandfonline.com

¹³C NMR spectroscopy further aids in the characterization of these complexes. For [Co(eee)(bipy)]Cl₃, three signals for the eee ligand were observed at 46.9, 40.7, and 39.8 ppm. tandfonline.com Similarly, for [Co(eee)(phen)]Cl₃, the eee ligand showed three signals at 39.8, 40.8, and 46.5 ppm. tandfonline.com These distinct signals confirm the coordination of the ligand to the metal center.

The hemilabile character of some dto-derivative ligands in palladium(II) complexes, such as those containing 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo), has been investigated using variable temperature ¹H and ³¹P{¹H} NMR. epstem.net These studies demonstrate how the coordination mode of the ligand can be influenced by other ligands in the coordination sphere. epstem.net In ruthenium(II) complexes with 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), NMR studies have shown that coordinated ligands like chloride and triphenylphosphine can be substituted by solvent molecules such as acetonitrile. acs.org

Furthermore, ¹H NMR line-broadening experiments have been used to study electron-transfer self-exchange reactions. For copper(I) and copper(II) complexes of 1,8-bis(quinolyloxy)-3,6-dithiaoctane, these experiments indicated that the self-exchange reaction is slow on the NMR timescale. tandfonline.com

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the 1,8-diamino-3,6-dithiaoctane (eee) Ligand in Cobalt(III) Complexes

ComplexChemical Shift 1Chemical Shift 2Chemical Shift 3
[Co(eee)(bipy)]Cl₃46.940.739.8
[Co(eee)(phen)]Cl₃46.540.839.8

UV/Vis Spectroscopy of this compound Complexes

Electronic absorption (UV/Vis) spectroscopy is a fundamental technique for probing the electronic structure of this compound (dto) and its derivatives in metal complexes. The spectra reveal ligand-field (d-d) transitions and charge-transfer (CT) bands, which are sensitive to the coordination geometry, the metal ion, and the ligand environment.

For copper(II) complexes with dto derivatives, the UV-Vis spectra often exhibit d-d transitions characteristic of the Cu(II) center. In the case of [Cu(pdto)(H₂O)]²⁺ (where pdto is 1,8-bis(2-pyridyl)-3,6-dithiaoctane), electronic transitions are observed at 840 nm and 584 nm in DMSO, which are indicative of a Cu(II) complex with a Jahn-Teller distortion. scielo.org.mxresearchgate.net The electronic spectrum of Cu(NO₃)₂·2.5H₂O in DMSO shows a broad d-d transition with a maximum at 840 nm (ε = 27 L mol⁻¹ cm⁻¹). scielo.org.mx The formation of nickel(II)-pdto complexes in acetonitrile can also be monitored by UV/Vis spectroscopy. researchgate.net

In copper(I) complexes of pdto, an intense metal-to-ligand charge-transfer (MLCT) band is observed around 307 nm, assigned to a transition from the copper(I) center to the pyridyl nitrogen orbitals. oup.com Ruthenium(II) complexes with pdto and substituted phenanthrolines exhibit intense MLCT bands, specifically Ru(II) dπ → py/bzim (π*), where py is pyridine (B92270) and bzim is benzimidazole. rsc.org The energy of these MLCT bands can be correlated with the redox potentials of the complexes. acs.orgnih.gov

The electronic spectra of square planar complexes of Pt(II) and Pd(II) with this compound, [M(dto)₂]²⁺, have been studied in detail. metu.edu.tr The intense bands are generally assigned to ligand-to-metal charge transfer (LMCT) from the sulfur donor orbitals to the empty metal dσ* orbital. metu.edu.tr

The interaction of [Cu(pdto)]²⁺ with cyclodextrins leads to significant changes in the UV/Vis spectrum, with either reduction or enhancement of the molar absorptivity (ε_max) for both the ligand-field and charge-transfer bands. rsc.org

Table 2: Selected UV/Vis Absorption Data for this compound Derivative Complexes

Complexλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
[Cu(pdto)(H₂O)]²⁺584, 840-DMSOd-d transitions
[Cu(pdto)]⁺307-VariousMLCT (Cu → pyridyl N)
[Ru(pdto)(μ-Cl)]₂²⁺---Ru(II) dπ → py (π*) MLCT

Electrochemical Characterization of this compound Metal Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are extensively used to investigate the redox properties of metal complexes containing this compound (dto) and its derivatives. These studies provide insights into the electron transfer processes, the stability of different oxidation states, and the influence of the ligand structure on the metal center's redox potential.

Copper Complexes: The redox chemistry of copper complexes with the pdto ligand (1,8-bis(2-pyridyl)-3,6-dithiaoctane) has been widely studied. scielo.org.mxresearchgate.netscielo.org.mx In DMSO, the complex [Cu(pdto)(H₂O)]²⁺ exhibits two reduction processes: [Cu(pdto)(H₂O)]²⁺ + e⁻ ⇌ [Cu(pdto)]⁺ and [Cu(pdto)]⁺ + e⁻ ⇌ Cu(0). scielo.org.mxscielo.org.mx The formal potential for the Cu(II)/Cu(I) couple was determined to be -0.047 V vs Fc/Fc⁺. scielo.org.mx The interaction of [Cu(pdto)]²⁺ with cyclodextrins in aqueous solution has been shown to alter its electrochemical behavior, making the Cu(II)/Cu(I) couple more reversible. rsc.orgrsc.org

Nickel Complexes: Nickel(II) complexes with pdto also display interesting redox behavior. CV experiments show two consecutive one-electron transfer steps corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) couples. researchgate.netscielo.org.mx The processes are described as [Ni(II)-(pdto)] + e⁻ ⇌ [Ni(I)-(pdto)] and [Ni(I)-(pdto)] + e⁻ ⇌ Ni(0) + pdto. scielo.org.mx This highlights the flexibility of the pdto ligand in accommodating the different geometric preferences of the nickel center in various oxidation states. researchgate.net

Ruthenium Complexes: Ruthenium(II) complexes containing pdto and substituted 1,10-phenanthrolines have been characterized electrochemically. acs.orgnih.govuaeh.edu.mx These complexes typically show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple and a reduction process localized on the phenanthroline ligand. acs.orgnih.gov The redox potentials for both the metal-centered oxidation and the ligand-based reduction are sensitive to the electronic properties of the substituents on the phenanthroline ring. acs.orgnih.govuaeh.edu.mx A linear correlation is often observed between the redox potentials and the pKa of the free phenanthroline ligands. nih.gov

Table 3: Representative Electrochemical Data for Metal Complexes of this compound Derivatives

ComplexRedox CoupleE₁/₂ or E_pc (V vs. ref)Solvent/ElectrolyteMethod
[Cu(pdto)(H₂O)]²⁺Cu(II)/Cu(I)-0.047 (vs Fc/Fc⁺)DMSO/TBABF₄CV
[Cu(pdto)(H₂O)]²⁺Cu(I)/Cu(0)-0.249 (E_pc vs Fc/Fc⁺)DMSO/TBABF₄CV
[Ni(pdto)]²⁺Ni(II)/Ni(I)-AcetonitrileCV
[Ni(pdto)]⁺Ni(I)/Ni(0)-AcetonitrileCV
[Ru(pdto)(phen)]²⁺Ru(III)/Ru(II)Varies with phen substituentAcetonitrileCV
[Ru(pdto)(phen)]²⁺phen/phen⁻Varies with phen substituentAcetonitrileCV

Electron Paramagnetic Resonance (EPR) Studies of this compound Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II) and nickel(I), providing detailed information about the electronic structure and the environment of the unpaired electron.

For copper(II) complexes with nitrogen and sulfur donor ligands, including those derived from this compound, EPR spectra are sensitive to the coordination geometry. researchgate.net Tetrahedral distortions in otherwise tetragonal copper(II) centers lead to an increase in the g-parallel (g∥) value and a decrease in the magnitude of the parallel hyperfine coupling constant (|A∥|). researchgate.net

The reduction of the nickel(II) complex with 1,8-bis(2'-pyridyl)-3,6-dithiaoctane (pdto), [Ni(pdto)(OH₂)₂]²⁺, by sodium amalgam produces a nickel(I) species. mst.educapes.gov.brlasalle.edu This resulting nickel(I) complex exhibits an axial EPR spectrum, which is characteristic of a d⁹ metal ion in an axially symmetric environment. mst.educapes.gov.brlasalle.edu The formation of paramagnetic copper species with this compound and quinone ligands has also been confirmed by EPR spectroscopy.

Table 4: EPR Parameters for Selected this compound Derivative Complexes

ComplexMetal Iong-valuesA-values (cm⁻¹)Conditions
[Ni(pdto)]⁺Ni(I)Axial spectrum observed-Following reduction of Ni(II) complex
Cu(II)-thioether complexesCu(II)g∥ increases with tetrahedral distortionA∥

Photoelectron Spectroscopy (XPS) Studies on this compound Complexes

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides information on the elemental composition and chemical state of atoms within a molecule by measuring the binding energies of their core electrons.

XPS studies have been conducted on 1,8-bis(2'-pyridyl)-3,6-dithiaoctane (pdto) and its copper(II) complex to investigate the electronic environment of the sulfur atoms upon coordination. acs.orgacs.org The sulfur 2p photoelectron spectra of these compounds have been analyzed and compared. Such studies are valuable for understanding the nature of the metal-sulfur bond. The interpretation of these spectra can be complex, but they offer direct insight into the electron density on the sulfur donor atoms. For instance, the S2p binding energies can indicate the extent of electron donation from the sulfur to the metal center. acs.orgacs.org

Redox Chemistry and Electron Transfer Processes in this compound Metal Complexes

The redox chemistry of metal complexes with this compound (dto) and its derivatives is rich and varied, largely due to the ability of the thioether sulfur atoms to stabilize different oxidation states of the coordinated metal.

The flexible coordination of dto-type ligands allows them to accommodate the preferred geometries of a metal in multiple oxidation states, facilitating electron transfer processes. For example, the pdto ligand (1,8-bis(2-pyridyl)-3,6-dithiaoctane) in nickel complexes permits sequential one-electron transfers for the Ni(II)/Ni(I) and Ni(I)/Ni(0) couples. scielo.org.mx The thioether donors are considered "soft" and effectively stabilize the "soft" Ru(II) oxidation state, leading to significantly higher redox potentials for the Ru(III)/Ru(II) couple compared to analogous complexes with harder donor atoms. rsc.org

In ruthenium(II) complexes with pdto and various phenanthroline co-ligands, the electrochemical potentials of both the metal-centered Ru(II)/Ru(III) oxidation and the ligand-based reduction are tunable by modifying the electronic properties of the phenanthroline ligand. acs.orgnih.gov This demonstrates intramolecular electronic communication through the metal center.

Homogeneous electron transfer reactions have also been investigated. The reaction between the [Cu(pdto)(H₂O)]²⁺ complex and the superoxide (B77818) ion results in an electron transfer to form [Cu(pdto)]⁺. scielo.org.mxresearchgate.net The kinetics of the reduction of [Cu(pdto)]²⁺ by ferrocene (B1249389) have been studied in various solvents, allowing for the estimation of the [Cu(pdto)]²⁺/[Cu(pdto)]⁺ self-exchange rate constant. researchgate.net In contrast, ¹H NMR line-broadening experiments suggest that the electron self-exchange between copper(I) and copper(II) complexes of 1,8-bis(quinolyloxy)-3,6-dithiaoctane is slow on the NMR timescale. tandfonline.com

The photochemistry of [Ru(bpy)₂(bete)]²⁺ (where bete is this compound) reveals that the thioether ligand is more easily photosubstituted compared to analogous diamine ligands. nih.gov This enhanced photoreactivity is attributed to the Ru-S π-bonding character of the highest occupied molecular orbital (HOMO), which weakens the Ru-S bond upon excitation to the ³MLCT state. nih.gov

Theoretical and Computational Studies on 3,6 Dithiaoctane

Quantum Chemical Calculations of 3,6-Dithiaoctane and its Derivatives

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of molecules. For this compound and its derivatives, these calculations have been crucial in explaining their coordination chemistry, spectroscopic properties, and conformational preferences. researchgate.net Methods like ab initio molecular orbital (MO) theory and, more commonly, Density Functional Theory (DFT) have been applied to elucidate these characteristics. researchgate.netnih.gov

Density Functional Theory (DFT) has become a primary computational tool for studying systems containing this compound and its derivatives, particularly its metal complexes. DFT is effective for calculating the electronic structure and geometries of transition metal complexes, providing key insights into bonding and reactivity.

Studies on derivatives such as 1,8-bis(2-pyridyl)-3,6-dithiaoctane (B1330504) (pdto) and 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo) have utilized DFT to understand their coordination behavior. rsc.orgacs.org For instance, DFT calculations have been used to analyze the electronic structure of ruthenium(II) complexes with pdto, helping to interpret their electrochemical behavior and spectroelectrochemical data. acs.org Similarly, in studies of nickel(II) complexes, DFT calculations have helped to elucidate the nature of metal-ligand bonding and interpret electronic spectra. acs.org

In an investigation of magnetic exchange interactions in copper(II) complexes, DFT calculations were essential to identify the specific intermolecular pathways responsible for the observed magnetic coupling. acs.orgnih.gov These calculations can quantify the strength of interactions between molecules, providing a level of detail that complements experimental magnetic susceptibility measurements. acs.orgnih.gov DFT has also been applied to study the structure of pyridyl-based selenoethers, which are analogous to thioethers like this compound. researchgate.net

Table 1: Summary of DFT Applications to this compound Derivatives
Compound/SystemComputational GoalKey Findings from DFTReference
[Ru(pdto)(PPh3)Cl]ClCharacterize electronic structure and electrochemical properties.Helped correlate the reversible Ru(II)/Ru(III) transformation with electrochemical data. acs.org
[Ni(pdto)(NO3)]+ ComplexesInvestigate structural, spectroscopic, and electrochemical properties.Supported the interpretation of various nitrato coordination modes and their effect on the complex's properties. acs.org
Copper(II) dttt- complexes (dttt- = 1,3,2-dithiazole-4-thione-5-thiolate)Identify pathways for magnetic exchange interactions.Quantified antiferromagnetic coupling, attributing it to specific intermolecular Cu-S···S-Cu contacts. acs.orgnih.gov
[Cu(bddo)Cl2]Understand coordination geometry.Although not explicitly detailed in the results, DFT is a standard method used alongside molecular mechanics to rationalize observed crystal structures and ligand behavior. rsc.org

The flexible nature of the ethylenedithioether backbone of this compound is a defining characteristic of its chemistry, allowing it to adopt various conformations to accommodate the geometric preferences of different metal centers. researchgate.net This flexibility is a key area of study in theoretical chemistry.

Molecular mechanics calculations on the derivative 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo) have shown that the ligand is not sterically hindered from acting as a tetradentate chelator, even though in some crystalline structures it coordinates in a bidentate fashion, leaving the sulfur atoms unbound. rsc.org This highlights a competition between the intrinsic conformational preferences of the ligand and the energetic gains of bond formation with a metal.

The conformational flexibility is particularly evident in the coordination chemistry of the related ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto). researchgate.net This ligand can wrap around a metal ion to form a pseudo-octahedral geometry, as seen in rhodium(III) and nickel(II) complexes, or adopt a more open conformation. researchgate.net The ability to adopt different conformations is crucial for its function as a versatile tetradentate N₂S₂ donor ligand. The study of simpler, related molecules like ethylene (B1197577) glycol provides a model for the type of conformational isomerism (e.g., gauche vs. trans) that can be expected in the backbone of this compound. cdnsciencepub.com Theoretical studies on such systems can estimate the energy barriers for rotation around the C-C and C-S bonds, quantifying the molecule's flexibility. cdnsciencepub.com

Density Functional Theory (DFT) Applications to this compound Systems

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed information about the conformational dynamics of flexible molecules like this compound and its interactions with its environment, such as solvent molecules or biological targets.

While specific MD simulation studies focusing solely on this compound are not prominent in the reviewed literature, the technique is highly relevant for this class of molecules. For example, MD simulations are used to study the dynamics of flexible molecules, including torsional motions and conformational changes, which are central to the behavior of this compound. cdnsciencepub.com In the context of its metal complexes, MD simulations could be used to explore the stability of the coordination sphere, the dynamics of ligand exchange, and the interactions of the complex with solvent molecules. Recent advanced computational studies on related systems have combined molecular dynamics with quantum mechanics (QM/MM) to investigate complex processes, such as the properties of molecular qubits in a dynamic environment. acs.orgnih.gov

Computational Prediction of Reactivity and Selectivity in this compound Chemistry

Computational chemistry is increasingly used to predict the reactivity and selectivity of chemical reactions, guiding experimental design and providing mechanistic insights. For this compound and its derivatives, these predictions often focus on its coordination chemistry and potential catalytic applications.

Computational studies on the reaction mechanisms of analogous bidentate sulfur ligands have been performed to understand substitution reactions. unt.edu These studies evaluate different reaction pathways, such as those involving the initial dissociation of one of the sulfur donor atoms from the metal center. unt.edu By calculating the energies of intermediates and transition states, chemists can predict the most likely mechanism and the factors that control the reaction rate.

DFT calculations are also instrumental in predicting selectivity. For example, in complexes with multifunctional ligands like 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo), calculations can help explain why the ligand selectively coordinates through its nitrogen atoms in the presence of certain metals like Cu(II), leaving the thioether sulfur atoms unbound. rsc.org This selectivity is a result of a complex interplay of steric and electronic factors that can be modeled computationally. Furthermore, computational algorithms are being developed to predict fundamental chemical properties like pKa, which is crucial for understanding acid-base reactivity in different chemical environments. researchgate.net

Advanced Applications and Functional Materials Incorporating 3,6 Dithiaoctane

3,6-Dithiaoctane in Catalysis and Electrocatalysis

Complexes of this compound derivatives have shown significant promise as catalysts, particularly in the field of electrocatalysis for hydrogen evolution. Nickel(II) complexes incorporating the ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (B1330504) (pdto) have been identified as potential catalysts for the hydrogen evolution reaction (HER). iucr.orgresearchgate.netscielo.org.mx The high flexibility of the N2S2 donor ligand accommodates the different geometries required for the nickel oxidation states involved in the catalytic cycle. redalyc.org

The electrochemical behavior of these complexes indicates their potential for use as molecular catalysts for hydrogen production. researchgate.netredalyc.org Studies on the [Ni(pdto)(CH₃CN)₂]²⁺ complex revealed two consecutive one-electron transfer processes, a key feature for catalytic activity. researchgate.netredalyc.org The reduction potential of the Ni(II)/Ni(I) couple is a critical factor, with a more negative value enhancing the hydride donor capabilities of the resulting nickel-hydride species, thereby making the hydrogen evolution process more efficient. iucr.orgscielo.org.mx The coordination of the N2S2 ligand to Ni(II) shifts the reduction potential to less negative values compared to related nitrogen-only ligands. redalyc.org This demonstrates the influence of the dithioether backbone on the electronic properties and catalytic potential of the metal center. While the complex [Cu(pdto)(H₂O)]²⁺ was investigated for its superoxide (B77818) dismutase (SOD)-like activity, it was determined not to exhibit a catalytic SOD mechanism. scielo.org.mx

This compound in Sensor Development and Ion Detection

The ability of this compound derivatives to act as chelating agents for metal ions has been harnessed in the development of chemical sensors. The derivative 1,8-bis(α-pyridyl)-3,6-dithiaoctane is noted as a suitable chelating agent for creating stable coordination with metal ions on surfaces, a principle applied in biosensors such as those using surface plasmon resonance. google.com The stability of the complex is crucial, with a preferred dissociation constant better than 10 nM at physiological pH. google.com

Furthermore, dithiaoctane derivatives are integral to the synthesis of more complex sensor molecules. For instance, mercury(II) complexes with ligands derived from 1,8-di-2-pyridyl-3,6-dithiaoctane have been structurally characterized, providing insight into the coordination environment of the toxic metal ion. mdpi.com In a different approach, oxathiacrown ethers, which are effective ionophores, have been appended to luminescent [Ru(bpy)₂]²⁺ moieties to create chemosensors for heavy metal ions. The synthesis of these sensors involves precursors like this compound-1,8-diol. cymitquimica.com These sensor molecules exhibit selectivity for ions such as Hg²⁺ and Cd²⁺.

This compound in Energy Conversion Systems

Dye-Sensitized Solar Cells (DSCs) Utilizing this compound Derivatives

In the quest for efficient and stable dye-sensitized solar cells (DSCs), copper-based redox mediators have emerged as a promising alternative to the traditional iodide/triiodide shuttle. A key development in this area involves copper complexes with the ligand 1,8-bis(2′-pyridyl)-3,6-dithiaoctane (PDTO). acs.orgmdpi.comrsc.org These copper complexes act as redox shuttles, regenerating the oxidized dye molecule to complete the photovoltaic cycle. acs.org

A fascinating aspect of the [Cu(PDTO)]²⁺/⁺ system is its interaction with the common DSC additive 4-tert-butylpyridine (B128874) (TBP). acs.orgnih.govresearchgate.net Upon oxidation from Cu(I) to Cu(II), the copper ion sheds the tetradentate PDTO ligand, which is then replaced by four or more TBP ligands. acs.orgacs.org This results in the Cu(I) and Cu(II) forms of the redox shuttle having completely different coordination spheres, leading to different formal potentials and electron transfer reactivities. acs.orgresearchgate.net This "dual species" shuttle system has been shown to yield superior DSC performance compared to shuttles where both oxidation states have the same coordination. acs.orgresearchgate.net The addition of TBP can cause a significant negative shift in the solution potential of the [Cu(PDTO)]²⁺/⁺ couple, on the order of 190 mV. nih.gov

The performance of DSCs using these copper-based mediators is notable. While early "retro cells" using a copper complex as both chromophore and redox shuttle showed modest performance, with a power conversion efficiency (PCE) of 0.045%, the development of systems with separate dyes and PDTO-based mediators has been more successful. nih.gov For instance, a DSC employing a copper redox shuttle with a tetradentate ligand achieved a PCE of 9.2% and demonstrated excellent long-term stability, retaining about 90% of its initial efficiency after 500 hours under continuous full sun irradiation. nih.gov

Performance of Dye-Sensitized Solar Cells with Copper Redox Mediators
Redox Mediator SystemDyeVOC (mV)JSC (mA cm-2)Fill Factor (FF)PCE (%)Reference
[Cu(dsbtmp)₂]²⁺/⁺ with TBP (Retro Cell)None (Complex is Chromophore)6500.097-0.045 nih.gov
[Cu(Me₂phen)₂]²⁺/⁺LEG4102012.6-8.3 nih.gov
[Cu(L2)]²⁺/⁺----9.2 nih.gov
Cosensitized R7 and Y123 with [Cu(tmby)₂]²⁺/¹⁺R7 and Y123103516.150.7612.7 epfl.ch

This compound as a Precursor for Polymeric Materials

The dithiaoctane framework serves as a valuable building block and model for polymeric materials. Due to structural similarities, this compound has been used as a model compound to study the thermo-oxidative degradation of poly(ethylene sulfide). researchgate.netscispace.comresearchgate.net Oxidation experiments on this compound helped elucidate the degradation mechanism, showing that the polymer's thioether linkages can decompose hydroperoxides, which in turn leads to chain cleavage and a loss of material properties. researchgate.net

Derivatives of this compound are also directly incorporated into polymer chains. For example, 1,8-diamino-3,6-dithiaoctane is listed as a divalent sulfur-containing diamine that can be reacted with ethylenedihalides to produce novel cationic polymers. google.com These polymers function as chelating agents for polyvalent metal ions. google.com In another synthetic approach, 1,8-bis(3,5-dimethylpyrazol-1-yl)-3,6-dithiaoctane has been prepared as a new azole-containing thioether. ijcce.ac.ir Furthermore, this compound-1,8-diol has been used as a silver complexing agent in electroplating applications to protect tin anodes from passivation. google.com

Exploration of this compound in Supramolecular Chemistry

The principles of molecular recognition and self-assembly, which form the core of supramolecular chemistry, have been explored using this compound derivatives. These molecules are particularly useful in the construction of macrocycles and other complex architectures.

A significant application is in the synthesis of calix iucr.orgcrowns, which are macrocyclic compounds known for their ionophoric properties. yok.gov.trdergipark.org.tr Calix iucr.orgarene-thiacrown-4 ethers have been synthesized by reacting p-tert-butylcalix iucr.orgarene with 1,8-ditosylato-3,6-dithiaoctane. yok.gov.trdergipark.org.trselcuk.edu.tr These crown ethers can be further functionalized and oligomerized to create novel ionophores for alkali and transition metals. selcuk.edu.trselcuk.edu.tr The resulting oligomeric calix iucr.orgarene-thiacrowns have shown high selectivity for toxic heavy metals like mercury. selcuk.edu.tr

The spatial organization of dithiaoctane derivatives in the solid state also reveals insights into supramolecular interactions. The crystal structure of 1,8-diphenyl-3,6-dithiaoctane-1,8-dione (Dtdpe) shows that the molecules interact through weak hydrogen bonds, leading to the formation of a supramolecular network. iucr.orgiucr.org Understanding these non-covalent interactions is crucial for the crystal engineering of metal complexes and the design of functional materials. iucr.org

Biological and Biomedical Research Applications of 3,6 Dithiaoctane Derivatives

Antimicrobial and Antifungal Activities of 3,6-Dithiaoctane Conjugates

Complexes of this compound have been investigated for their ability to inhibit the growth of various microorganisms. For instance, a cobalt(III) complex, 1,8-bis(salicylideneamino)-3,6-dithiaoctane cobalt(III) chloride, demonstrated both bacteriostatic and bactericidal effects against E. coli and S. haemolyticus at micromolar concentrations. rsc.org This suggests a potential for developing new antimicrobial agents based on this scaffold. Another derivative, 1,8-Bis((N'-cyano-N''-methyl)guanidino)-3,6-dithiaoctane, has also been noted for its potential antimicrobial and antifungal properties. ontosight.ai The thioether groups within the this compound structure are thought to play a role in disrupting microbial cell membranes by interacting with the lipid bilayers, which increases permeability and leads to cell death.

Metal complexes incorporating this compound have shown varied responses against different microbial strains. The antimicrobial activity of these synthesized metal complexes against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria was found to be dependent on both the specific bacterial strain and the concentration of the compound. researchgate.net Furthermore, some cobalt phenanthroline complexes, which share structural similarities with certain this compound derivatives, have been identified as potent antibacterial agents. rsc.org Ruthenium(II) polypyridyl complexes combined with metronidazole (B1676534) derivatives have also shown promise as photoresponsive antibacterial agents, particularly under hypoxic conditions. acs.org

Anticancer Potential and Interactions with Tumor Cell Lines

The anticancer properties of this compound derivatives, particularly their metal complexes, are a significant area of research. The copper(II) complex, [Cu(pdto)(H₂O)]²⁺ (where pdto is 1,8-bis(2-pyridyl)-3,6-dithiaoctane), has demonstrated biological activity against the human cervix tumor cell line, HeLa. unam.mxrepositorioinstitucional.mx In fact, its activity was found to be comparable to that of the established anticancer drug, cisplatin, in this specific cell line. scielo.org.mx The mechanism of action in cancer cells is thought to involve the activation of caspase-dependent apoptotic signaling pathways.

The antiproliferative activity of these compounds has been evaluated against various cancer cell lines. For example, some cobalt(II) complexes have shown cytotoxicity against colorectal adenocarcinoma (HCT-15) and cervix adenocarcinoma (HeLa) cells. rsc.org Similarly, ruthenium(II) complexes have been tested against several human cancer cell lines, including breast (MCF-7), colon (COLO 205), lung (A549), and neuroblastoma (IMR-32), with notable activity observed in the IMR-32 cell line. acs.org Furthermore, certain gold(III) complexes have shown potent cytotoxicity against prostate, breast, and ovarian cancer cell lines, as well as Hodgkin lymphoma cells, with activity levels often exceeding that of cisplatin. oncotarget.com The design of these metal complexes, including the use of mixed ligands, can influence their cytotoxic properties. For instance, mixed ligand copper(II) complexes have been shown to induce cell death through the generation of reactive oxygen species (ROS). tandfonline.com

Table 1: Anticancer Activity of Selected Metal Complexes

Complex/CompoundCancer Cell LineObserved EffectReference
[Cu(pdto)(H₂O)]²⁺HeLa (human cervix tumor)Biological activity comparable to cisplatin. unam.mxrepositorioinstitucional.mxscielo.org.mx unam.mxrepositorioinstitucional.mxscielo.org.mx
1,8-bis(salicylideneamino)-3,6-dithiaoctane cobalt(III) chlorideNot specifiedInvestigated for antitumour properties. rsc.org rsc.org
Cobalt(II) complexes with 2,6-bis(2,6-diethylphenyliminomethyl)pyridineHCT-15 (colorectal adenocarcinoma), HeLa (cervix adenocarcinoma)IC50 values ranging from 45-100 µM. rsc.org rsc.org
Ruthenium(II) aroylthiourea complexesIMR-32 (neuroblastoma)Highest cytotoxicity among tested cell lines. acs.org acs.org
Gold(III) dithiocarbamate (B8719985) complexesMCF-7 (breast), PC3 (prostate), A2780 (ovarian)More active than cisplatin. oncotarget.com oncotarget.com
Mixed ligand copper(II) complexesA549 (human small cell lung carcinoma)High cytotoxic efficiency. tandfonline.com tandfonline.com

Superoxide (B77818) Dismutase (SOD) Mimetic Activity of this compound Metal Complexes

Superoxide dismutase (SOD) enzymes are crucial for protecting cells from the damaging effects of superoxide radicals. scielo.org.mx Certain metal complexes of this compound have been designed to mimic the function of these enzymes. For a compound to exhibit SOD-like activity, its formal electrode potential (Cu²⁺L/Cu⁺L) should ideally fall within the range of -330 to 890 mV/NHE at a pH of 7.0. scielo.org.mx The copper(II) complex [Cu(pdto)(H₂O)]²⁺ has been a focus of such research. scielo.org.mx The flexibility of the 1,8-bis(pyridin-2-yl)-3,6-dithiaoctane (pdto) ligand is believed to be a key factor in the biological activity of its complexes. repositorioinstitucional.mx

The SOD-like activity of these complexes is often investigated using methods like the indirect Fridovich assay. researchgate.net The mechanism involves the disproportionation of the superoxide radical into molecular oxygen and hydrogen peroxide. scielo.org.mx This catalytic activity has been observed in various metal complexes, including those with manganese. researchgate.netnih.gov The development of SOD mimetics is an active area of research with potential applications in diseases associated with oxidative stress. nih.govsci-hub.se

Interactions of this compound Complexes with Biomolecules

DNA Binding and Interaction Studies

The interaction of this compound metal complexes with DNA is a critical aspect of their potential anticancer activity. These complexes can bind to DNA through various modes, including intercalation, where the complex inserts itself between the base pairs of the DNA double helix. nih.gov The complex Cu(pdto)(ClO₄), for example, is thought to intercalate with DNA, as suggested by absorption hypochromism. ias.ac.in The binding of these complexes to DNA can be studied using techniques such as electronic absorption titrations, thermal denaturation, and viscosity measurements. nih.gov

The geometry of the copper complexes plays a significant role in determining the nature of their interaction with DNA, distinguishing between hydrophobic and electrostatic interactions. ias.ac.in The binding affinity of these complexes can be quite high, with some ruthenium complexes exhibiting DNA binding constants on the order of 10⁶ M⁻¹. nih.gov This strong interaction can lead to significant biological consequences, including the photocleavage of plasmid DNA upon irradiation. nih.gov

Cyclodextrin (B1172386) Interactions

Cyclodextrins are toroidal-shaped molecules that can encapsulate other "guest" molecules within their hydrophobic inner cavity, forming inclusion complexes. rsc.org The interaction of this compound metal complexes with cyclodextrins has been studied using electrochemical techniques like cyclic and differential pulse voltammetry. rsc.orgresearchgate.net The addition of cyclodextrins to solutions of these complexes typically results in a decrease in peak currents, indicating the formation of a cyclodextrin-bound complex that diffuses more slowly to the electrode. rsc.org

The formation of these inclusion complexes is driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. rsc.org The size of the cyclodextrin cavity relative to the guest molecule is a crucial factor in determining the stability of the complex. rsc.org For instance, the interaction of [Cu(pdto)]²⁺ with α-, β-, and γ-cyclodextrins has been investigated, with the changes in redox properties providing insights into the nature of the host-guest interaction. rsc.org

Redox Biology and Oxidative Stress Modulation by this compound Compounds

Compounds derived from this compound can play a significant role in modulating cellular redox biology and oxidative stress. Some of these compounds are believed to reduce neuronal apoptosis by modulating oxidative stress. The generation of reactive oxygen species (ROS) is a key mechanism by which some metal complexes of these ligands induce cell death in cancer cells. tandfonline.comsci-hub.se

For example, certain ruthenium complexes have been shown to induce higher levels of intracellular ROS in a dose-dependent manner, leading to cell death. acs.org This increase in ROS can disrupt the mitochondrial membrane potential and trigger apoptotic pathways. oncotarget.com The ability of these compounds to modulate oxidative stress is also linked to their SOD mimetic activity, where they can catalytically convert superoxide radicals to less harmful species. scielo.org.mx The analysis of volatile organic compounds in exhaled breath has even been used as an indirect method to measure the level of oxidative stress. science.gov

Biomimetic Systems and Biological Analogues Inspired by this compound Coordination

The unique coordination chemistry of this compound and its derivatives has positioned them as valuable scaffolds in the field of bioinorganic chemistry. The inherent flexibility of the dithioether backbone, combined with the ability to introduce various nitrogen-containing terminal groups, allows for the creation of ligands that can effectively mimic the coordination environments of metal ions in metalloprotein active sites. researchgate.netmassey.ac.nz Research in this area focuses on synthesizing and characterizing coordination complexes that replicate the structural, spectroscopic, and functional properties of these biological centers, providing insights into their mechanisms of action.

A prominent derivative in this research is 1,8-bis(2-pyridyl)-3,6-dithiaoctane (B1330504) (pdto), a flexible tetradentate N2S2 ligand. researchgate.netresearchgate.net The coordination of pdto and similar N2S2 ligands with transition metals such as copper, nickel, and zinc has led to the development of insightful models for a variety of metalloenzymes. researchgate.netresearchgate.netresearchgate.net These synthetic analogues are instrumental in understanding the complex interplay between the metal center and its protein environment.

Modeling Copper Protein Active Sites

Complexes utilizing this compound derivatives have been particularly successful in modeling the active sites of "blue copper" proteins. sci-hub.sersc.org These proteins, involved in electron transfer, are characterized by unique spectroscopic features, including an intense absorption band around 600 nm and an unusually small hyperfine coupling constant (|A∥|) in their electron paramagnetic resonance (EPR) spectra. sci-hub.se These properties arise from a distorted tetrahedral geometry around the copper(II) ion, which is coordinated by nitrogen and sulfur-containing amino acid residues. sci-hub.seresearchgate.net

The complex [Cu(pdto)]²⁺ serves as an effective analogue. Its spectroscopic and redox properties have been compared to those of native blue copper proteins like plastocyanin. sci-hub.seunam.mx The quotient g∥/|A∥| is often used as an empirical index to describe the degree of tetrahedral distortion; for many blue copper proteins, this value is high, indicating significant distortion from a planar geometry. sci-hub.se Model complexes like [Cu(pdto)]²⁺ exhibit similar trends, helping to elucidate how the ligand field influences these characteristic properties. sci-hub.se The flexibility of the N2S2 ligand is crucial, as it can accommodate the geometric preferences of both Cu(II) (typically square planar or distorted tetrahedral) and Cu(I) (typically tetrahedral), which is key to the facile electron transfer function of these proteins. mdpi.com

Compound/ProteinMetal CenterKey Spectroscopic/Redox PropertiesBiological System Mimicked
Cu(pdto)₂Cu(II)λmax ≈ 600 nm; E₁/₂ = +580 to +620 mV vs NHEBlue Copper Proteins (e.g., Plastocyanin) sci-hub.seunam.mx
PlastocyaninCu(II)λmax ≈ 597 nm; SmallA∥
Cu(1,8-dithia-4,11-diazacyclotetradecane)₂Cu(II)λmax = 545 nm; E₁/₂ = +403 mV vs NHEType 1 Copper Proteins rsc.org

Superoxide Dismutase (SOD) Mimetics

Another significant application of this compound-based complexes is in the development of mimics for superoxide dismutase (SOD). Cu,Zn-SOD is an essential enzyme that protects cells from oxidative damage by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. researchgate.netmdpi.com The catalytic cycle involves the sequential reduction and oxidation of the copper ion. mdpi.com

The complex [Cu(pdto)(H₂O)]²⁺ has been investigated as a potential SOD mimetic. researchgate.netnih.gov For a compound to effectively mimic SOD, its Cu(II)/Cu(I) redox potential should fall within a specific range, and it must be able to catalytically turn over superoxide. researchgate.net Electrochemical studies of [Cu(pdto)(H₂O)]²⁺ have shown that it undergoes the necessary Cu(II)/Cu(I) redox couple and can interact with superoxide, making it a candidate for SOD-like activity. researchgate.net The catalytic rate constant for the dismutation of O₂⁻ by some copper complexes can approach that of the native enzyme, demonstrating the potential of these synthetic mimics. The flexibility of the ligand is again critical, allowing for the geometric changes that accompany the change in the copper ion's oxidation state during the catalytic cycle. mdpi.com

Compound NameMetal IonMeasured Activity/PropertyBiological Analogue
[Cu(pypapn)(solv)₂]²⁺Cu(II)k = 1.26 x 10⁷ M⁻¹s⁻¹Superoxide Dismutase (SOD) mdpi.com
Kinetin-Copper(II) complexCu(II)k = 2.3 x 10⁷ M⁻¹s⁻¹ (at pH 9.8)Superoxide Dismutase (SOD) nih.gov
Native Cu,Zn-SODCu(II)/Zn(II)k ≈ 2 x 10⁹ M⁻¹s⁻¹Superoxide Dismutase (SOD)

Analogues of Nickel and Zinc Metalloenzymes

The N2S2 coordination sphere provided by this compound derivatives is also relevant for modeling the active sites of certain nickel and zinc metalloenzymes. researchgate.netresearchgate.net For instance, nickel-containing enzymes like carbon monoxide dehydrogenase feature nickel in a sulfur-rich environment. researchgate.net Synthetic nickel complexes with ligands such as pdto have been used to probe the structural and spectroscopic features of these sites. researchgate.net

In zinc-containing enzymes, the metal often plays a structural or catalytic role, coordinated by histidine (nitrogen donor) and cysteine (sulfur donor) residues. researchgate.net While less common than N3O or N3S sites, N2S2 coordination environments are found in some zinc finger proteins where zinc stabilizes the protein fold for DNA binding. researchgate.net The study of zinc complexes with ligands like 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane provides valuable structural models for these types of biological zinc sites. researchgate.net The tetrahedral or distorted tetrahedral geometries adopted by these model complexes are consistent with the coordination observed in many zinc enzymes. researchgate.net

Analytical Methodologies for 3,6 Dithiaoctane Detection and Quantification

Chromatographic Techniques for 3,6-Dithiaoctane Analysis (e.g., GC)

Chromatography is a fundamental technique for separating and analyzing mixtures. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for the analysis of this compound and its related compounds.

GC is frequently utilized to determine the purity of commercially available this compound derivatives. For instance, the purity of compounds like 1,8-Bis(2-pyridyl)-3,6-dithiaoctane (B1330504) and 3,6-Dithia-1,8-octanediol is often confirmed by GC analysis. vwr.comtcichemicals.com The analysis of silylated derivatives is also common. The National Institute of Standards and Technology (NIST) provides reference data for the gas chromatography of the 2TMS derivative of 3,6-Dithia-1,8-octanediol, detailing the experimental conditions used. nist.gov

Table 1: Gas Chromatography Parameters for 3,6-Dithia-1,8-octanediol, 2TMS derivative nist.gov
ParameterValue
Column TypeCapillary
Active PhaseSE-54
Column Dimensions25 m / 0.32 mm / 0.25 μm
Carrier GasHe
Temperature Program40°C for 1 min, then ramp 10 K/min to 280°C, hold for 10 min
Retention Index (Van Den Dool and Kratz)1885

HPLC is particularly valuable for the analysis of more complex, non-volatile derivatives and for isolating impurities. In one study, impurities from crude cimetidine (B194882) were isolated and identified using preparative HPLC, with one impurity being a complex derivative of this compound. nih.gov Similarly, HPLC analysis was essential in characterizing technetium-99m complexes with derivatives of 1,8-diamine-3,6-dithiaoctane, revealing that many of the radiolabeled chelates were composed of multiple components. nih.gov Adsorbents functionalized with N,N,N′,N′-tetra-n-hexyl-3,6-dithiaoctane-1,8-diamide have also been studied using chromatographic separation experiments to evaluate their effectiveness in separating platinum-group metals from simulated high-level liquid waste. researchgate.netaesj.net

Electrochemical Methods for this compound and its Complexes

Electrochemical methods, especially cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound-based ligands and their metal complexes. These studies provide insight into electron transfer mechanisms, the stability of different oxidation states, and the influence of the ligand's flexible N2S2 donor set on the metal center.

Much of the research has focused on the ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto). Studies of its copper(II) complex, [Cu(pdto)(H₂O)]²⁺, in dimethyl sulfoxide (B87167) (DMSO) have identified distinct electrochemical processes. scielo.org.mxresearchgate.net Using a platinum working electrode, cyclic voltammetry reveals two consecutive reduction steps, indicating the high flexibility of the pdto ligand in accommodating the preferred geometries of both Cu(II) and Cu(I). scielo.org.mx

The identified reduction processes are:

[Cu(II)-(pdto)L]²⁺ + 1e⁻ → [Cu(I)-(pdto)]⁺ + L (where L=DMSO or H₂O)

[Cu(I)-(pdto)]⁺ + 1e⁻ → Cu(0) + pdto scielo.org.mx

Table 2: Electrochemical Peak Potentials for Cu(II)-pdto System in DMSO vs Fc/Fc⁺ scielo.org.mx
ProcessSignalPeak Potential (V)
Reduction of Cu(II)-pdto to Cu(I)-pdtoI'c-0.250
Reduction of Cu(I)-pdto to Cu(0)II'c-0.970
Stripping of Cu(0)II'a-0.626

Similarly, the electrochemical behavior of Ni(II) complexes with pdto demonstrates two sequential one-electron transfers, corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) redox couples. redalyc.org The coordination of the N2S2 ligand to Ni(II) shifts the reduction potential to less negative values compared to Ni(II) complexes with N6 ligands. redalyc.org The electrochemical properties of ruthenium(II) complexes with pdto have also been characterized using cyclic voltammetry and spectroelectrochemical techniques. acs.org Furthermore, differential pulse voltammetry has been used to investigate copper-pdto complexes in the presence of cyclodextrins. rsc.org

Spectroscopic Analytical Methods for this compound

Spectroscopic methods, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR), are indispensable for the structural characterization of this compound and its complexes.

UV-Visible (UV-Vis) Spectroscopy is primarily used to study the electronic transitions within metal complexes. The formation of the [Cu(II)(pdto)] complex in DMSO, for example, was monitored by UV-Vis spectroscopy, which showed two key electronic transitions at 584 nm and 840 nm. scielo.org.mxresearchgate.net The latter is attributed to a d-d electronic transition associated with a Jahn-Teller distortion in the Cu(II) complex. researchgate.net UV-Vis has also been used to characterize rhenium complexes of this compound. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups and bonding within a molecule. It has been used to confirm that thiocyanate (B1210189) groups are nitrogen-bonded in certain rhenium complexes of this compound. researchgate.net In studies of clathrates formed by metal complexes of 1,8-bis(salicylideneimino)-3,6-dithiaoctane, IR spectra indicated that trapped solvent molecules were not coordinated to the central metal ion. publish.csiro.au

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the precise molecular structure. ¹H and ¹³C NMR have been used to characterize palladium(II) complexes of 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo). zendy.io NMR data for derivatives such as this compound-1,8-diol are also available, providing characteristic chemical shifts. rsc.org

Table 3: Selected ¹³C NMR Chemical Shifts (δ) for this compound-1,8-diol in CDCl₃ rsc.org
Carbon AtomChemical Shift (ppm)
CH₂OH60.7
SCH₂35.5
SCH₂32.0
SCH₂30.9

Mass Spectrometry for this compound and its Derivatives

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives by analyzing the mass-to-charge ratio of their ions.

The electron ionization (EI) mass spectrum of this compound (also known as 1,2-bis(ethylthio)ethane) is available in the NIST WebBook. nist.gov The spectrum provides a fragmentation pattern that is characteristic of the compound's structure. A similar EI mass spectrum is available for the derivative 1,8-dichloro-3,6-dithiaoctane. nist.gov

Future Perspectives and Challenges in 3,6 Dithiaoctane Research

Development of Novel 3,6-Dithiaoctane Derivatives with Enhanced Functionality

The core challenge and opportunity in this compound research lie in the strategic modification of its basic structure to create derivatives with tailored functionalities. The introduction of specific functional groups at the terminal positions (1 and 8) of the dithiaoctane chain is a primary strategy for developing new materials and biologically active compounds.

Researchers have successfully synthesized a variety of derivatives by introducing groups such as amines, pyridyls, and hydroxyls. For example, 1,8-diamine-3,6-dithiaoctane is a key precursor for polymers and coordination complexes due to its terminal amine groups. ontosight.ai Similarly, the derivative 1,8-bis(2-pyridyl)-3,6-dithiaoctane (B1330504) (pdto) has been extensively studied for its ability to form stable complexes with various transition metals, including copper, ruthenium, and nickel. orcid.orgacs.org These metal complexes are central to developing new redox shuttles for dye-sensitized solar cells and potential therapeutic agents. orcid.orgacs.org

Future work will likely focus on creating more complex and multifunctional derivatives. This includes the development of pincer-type ligands, which can offer enhanced stability and specific catalytic properties, and the synthesis of unsymmetrical derivatives to fine-tune electronic and steric effects. The goal is to move beyond simple terminal group modifications to designing ligands with precisely controlled architectures for advanced applications.

Table 1: Selected this compound Derivatives and Their Functional Enhancements

Derivative NameModifying Group(s)Enhanced Functionality/Application Area
1,8-Diamine-3,6-dithiaoctaneAmine (-NH₂)Polymer synthesis, building block for complex molecules. ontosight.ai
1,8-Bis(2-pyridyl)-3,6-dithiaoctane (pdto)PyridylFormation of stable metal complexes for catalysis and redox systems. orcid.orgacs.org
1,8-Dihydroxy-3,6-dithiaoctaneHydroxyl (-OH)Precursor for technetium and rhenium radiopharmaceuticals. hzdr.de
Thiohydrazone AnaloguesThiohydrazoneDevelopment of iron chelators with anti-proliferative activity. acs.org
Calix cnr.itarene-thiacrown ether derivativeCalixareneSelective extraction of heavy metal ions like Cu²⁺, Hg²⁺, and Pb²⁺. selcuk.edu.tr

Exploration of Structure-Activity Relationships in Biological Systems

A significant frontier for this compound derivatives is in medicinal and biological chemistry. Metal complexes of these ligands, particularly derivatives of pdto, have shown promise as anticancer and antiparasitic agents. orcid.org Understanding the relationship between the chemical structure of these compounds and their biological activity (Structure-Activity Relationship, SAR) is critical for designing more effective and selective therapeutic agents.

SAR studies have revealed that the biological efficacy of these complexes is highly dependent on several factors:

The nature of the metal center: Different metals (e.g., copper, ruthenium, cobalt) confer distinct redox properties and coordination geometries, which influence biological interactions. rsc.org

The ligand framework: Modifications to the dithiaoctane backbone or the terminal coordinating groups can alter the steric and electronic properties of the complex. This affects its stability, solubility, and ability to interact with biological targets like DNA or specific enzymes. rsc.orgdntb.gov.ua

For instance, studies on ruthenium(II) complexes containing pdto and substituted phenanthrolines have been conducted to identify descriptors for antiparasitic activity. orcid.orgdntb.gov.ua Similarly, the anticancer properties of cobalt-acetylene complexes were found to be strongly dependent on the chemical nature of the acetylene (B1199291) moiety, highlighting the importance of systematic SAR studies. rsc.org The future in this area involves detailed investigations to map how specific structural changes translate into improved therapeutic indices, reduced toxicity, and novel mechanisms of action.

Integration of Computational and Experimental Approaches for Rational Design

Modern chemical research increasingly relies on the synergy between computational modeling and experimental synthesis and testing. For this compound and its derivatives, this integrated approach is crucial for accelerating the discovery of new compounds with desired properties.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic structures, redox potentials, and spectroscopic properties of these molecules and their metal complexes. acs.orguit.no For example, DFT calculations can help rationalize the redox behavior of copper complexes used in dye-sensitized solar cells, guiding the design of more efficient redox shuttles. acs.org Computational methods are also used to predict bond dissociation energies, which can estimate a compound's propensity to undergo autoxidation, a critical factor in drug stability. researchgate.net

The process of rational design typically involves:

Computational Screening: Theoretical modeling of a series of virtual derivatives to predict their properties. acs.orgacs.org

Targeted Synthesis: Experimental synthesis of the most promising candidates identified through computation.

Experimental Validation: Characterization and testing of the synthesized compounds to verify the computational predictions and assess their actual performance. researchgate.net

This iterative cycle of prediction, synthesis, and testing allows researchers to move beyond trial-and-error approaches and rationally design novel this compound derivatives with optimized functionality for specific applications in catalysis, materials science, and medicine. cnr.itillinois.edu

Scaling Up Synthesis and Addressing Practical Research Challenges

While many novel this compound derivatives have been synthesized at the laboratory scale, a significant challenge remains in developing efficient, cost-effective, and scalable synthetic routes. Many current syntheses involve multiple steps, require purification by column chromatography, and result in moderate yields, which can be prohibitive for industrial or large-scale applications. selcuk.edu.tr

For example, the synthesis of 1,8-dihydroxy-3,6-dithiaoctane involves the reaction of dithioglycol with ethylene (B1197577) chlorohydrin, followed by recrystallization. prepchem.com The synthesis of more complex derivatives, such as those involving calixarenes, can be even more demanding, requiring several days of reaction time and careful purification. selcuk.edu.tr

Addressing these challenges will require research into:

Process Optimization: Improving reaction conditions (e.g., temperature, catalysts, solvents) to increase yields and reduce reaction times.

Alternative Synthetic Pathways: Exploring new, more efficient synthetic strategies, potentially using greener or more atom-economical methods like ball milling. rsc.org

Purification Techniques: Developing scalable purification methods that avoid costly and time-consuming chromatography.

Overcoming these synthetic hurdles is essential to transition promising this compound-based materials and compounds from academic curiosities to commercially viable products.

New Frontiers in Materials Science and Biomedical Applications for this compound

The unique properties of this compound and its derivatives continue to open up new avenues in advanced materials and biomedicine. The thioether groups provide soft donor sites that have a strong affinity for soft transition metals, making these compounds excellent ligands for a variety of applications.

In Materials Science:

Dye-Sensitized Solar Cells (DSSCs): Copper complexes of pdto are being investigated as highly promising redox shuttles in DSSCs. acs.orgresearchgate.net They offer the potential to overcome some of the limitations of traditional iodine-based electrolytes, such as corrosivity (B1173158) and charge-transport problems. researchgate.net Future research aims to design new copper complexes with tailored redox potentials for even higher efficiency solar cells. acs.orgunito.it

Polymers and Advanced Materials: The ability of derivatives like 1,8-diamine-3,6-dithiaoctane to act as building blocks makes them candidates for synthesizing novel polymers, coatings, and adhesives with specific properties. ontosight.ai Thiourethane-based materials incorporating a dithiaoctane structure have been studied for applications such as ophthalmic lenses. okayama-u.ac.jp

In Biomedical Applications:

Anticancer and Antimicrobial Agents: As discussed, metal complexes of this compound derivatives are a major focus of research for developing new chemotherapeutics. orcid.orgrsc.orge-bookshelf.de The design of cobalt(III) prodrugs that can be activated under the hypoxic conditions of solid tumors represents a particularly innovative strategy. rsc.org

Radiopharmaceuticals: The ability of dithioether ligands to chelate radiometals like technetium and rhenium is being explored for the development of diagnostic and therapeutic radiopharmaceuticals. hzdr.de

Chelation Therapy and Sensors: The strong affinity of the thioether sulfur atoms for heavy metals is being exploited in the design of selective chelating agents for removing toxic metals from the environment or for use in chemical sensors. selcuk.edu.tr

The continued exploration of these frontiers promises to unlock the full potential of the this compound scaffold, leading to significant advancements in energy, materials, and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Dithiaoctane and its derivatives?

  • This compound is typically synthesized via nucleophilic substitution reactions involving thiols or disulfide intermediates. For example, ligand derivatives like 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo) are synthesized by reacting thioether-containing precursors with pyrazole derivatives under controlled anhydrous conditions. Characterization often involves NMR spectroscopy and elemental analysis to confirm purity .

Q. Which spectroscopic and analytical techniques are commonly used to characterize this compound and its metal complexes?

  • Key techniques include:

  • UV-Vis spectroscopy to study electronic transitions in metal complexes.
  • Single-crystal X-ray diffraction to resolve coordination geometries, as demonstrated for Cu(II) complexes with square-pyramidal structures .
  • Electrochemical methods (e.g., cyclic voltammetry) to assess redox behavior and ligand flexibility effects on metal centers .
  • EPR spectroscopy for paramagnetic metal complexes (e.g., Cu(II)) to analyze spin states and ligand-field symmetry .

Q. What are the primary research applications of this compound in coordination chemistry?

  • This ligand is widely used to study transition-metal coordination behavior due to its flexible thioether and pyrazole donor sites. It forms stable complexes with Ni(II), Zn(II), Cd(II), and Cu(II), enabling investigations into unusual chelation dynamics and structural adaptability under varying redox conditions .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its coordination behavior with transition metals?

  • The ligand’s thioether bridges allow dynamic adjustments in bond angles and donor-atom orientation, accommodating diverse metal geometries. For example, Cu(II) complexes exhibit distorted square-pyramidal or trigonal-bipyramidal structures depending on solvent and counterion effects. This flexibility is critical for mimicking metalloenzyme active sites, such as Cu-SOD .

Q. What methodological challenges arise in resolving crystallographic data for this compound complexes, and how can they be addressed?

  • Challenges include disorder in thioether chains and solvent molecules in crystal lattices. Strategies:

  • Use low-temperature (e.g., 138 K) X-ray data collection to minimize thermal motion artifacts.
  • Employ hydrogen-bonding analysis (e.g., O–H⋯O interactions) to stabilize crystal packing, as seen in Cu(bddo)(H₂O)₂·CH₃CN structures .
  • Validate results with complementary techniques (e.g., EPR or DFT calculations) to resolve ambiguities in metal-ligand bond lengths .

Q. How can contradictory data in biological activity studies of this compound complexes be analyzed?

  • For example, while Cu(II)-bddo complexes show bio-mimetic SOD activity against HeLa cells, inconsistent cytotoxicity results may arise from variations in experimental conditions (e.g., cell line specificity, ligand protonation states). Mitigation strategies:

  • Standardize assay protocols (e.g., fixed pH, controlled ligand-to-metal ratios).
  • Cross-validate with electrochemical data to correlate redox potential and bioactivity .

Q. What are the thermodynamic considerations for optimizing the stability of this compound metal complexes in solution?

  • Stability is influenced by entropy changes (ΔS) from ligand conformational adjustments and enthalpy (ΔH) from metal-donor bond strength. For example, Ni(II) and Zn(II) complexes exhibit higher stability constants compared to Cd(II), attributed to stronger ligand-field stabilization. Thermodynamic data (e.g., Gibbs free energy) from calorimetry or equilibrium studies can guide solvent and temperature selection .

Methodological Best Practices

Q. How should researchers design experiments to study the redox behavior of this compound complexes?

  • Combine cyclic voltammetry with spectroscopic monitoring:

  • Use a three-electrode system in aprotic solvents (e.g., acetonitrile) to avoid proton interference.
  • Correlate redox peaks with UV-Vis spectral changes to identify metal-centered vs. ligand-centered electron transfers .

Q. What are the criteria for selecting appropriate reference data when publishing structural studies of this compound complexes?

  • Prioritize peer-reviewed crystallographic databases (e.g., CCDC) and validate bond metrics against analogous complexes. Avoid uncited or non-reproducible data from non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.